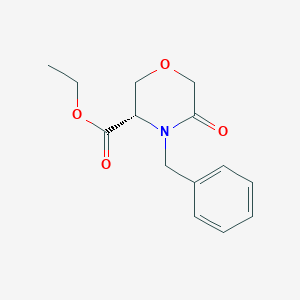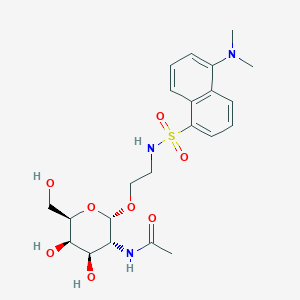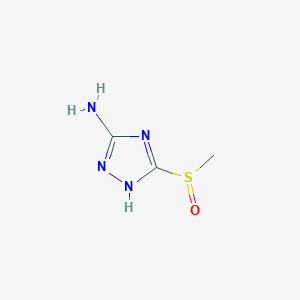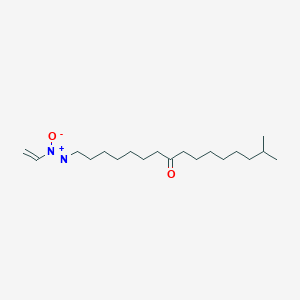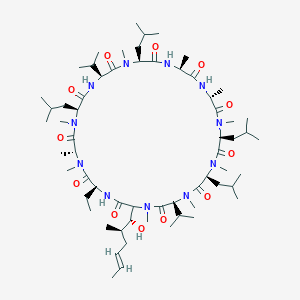
8-(N-Methylalanine)cyclosporin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(N-Methylalanine)cyclosporin A is a modified version of cyclosporin A, which is a cyclic polypeptide that was first discovered in 1971. Cyclosporin A is a potent immunosuppressant drug that is widely used in organ transplantation and autoimmune diseases. However, its clinical use is limited due to its toxic side effects and poor solubility. 8-(N-Methylalanine)cyclosporin A is a promising alternative to cyclosporin A, as it has better solubility and reduced toxicity.
作用機序
The mechanism of action of 8-(N-Methylalanine)cyclosporin A is similar to that of cyclosporin A. It binds to the intracellular protein cyclophilin A, forming a complex that inhibits the activity of calcineurin, a phosphatase that is involved in the activation of T cells. This results in the inhibition of T cell activation and cytokine production, leading to immunosuppression. Additionally, 8-(N-Methylalanine)cyclosporin A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
8-(N-Methylalanine)cyclosporin A has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of cytokines, such as interleukin-2, interferon-gamma, and tumor necrosis factor-alpha, which are involved in the immune response. It has also been shown to inhibit the activation of T cells and the proliferation of B cells. Moreover, 8-(N-Methylalanine)cyclosporin A has been shown to have anti-inflammatory activity by inhibiting the production of prostaglandins and leukotrienes. In addition, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
実験室実験の利点と制限
The advantages of using 8-(N-Methylalanine)cyclosporin A in lab experiments include its potent immunosuppressive activity, reduced toxicity compared to cyclosporin A, and its potential use in cancer therapy. However, the limitations of using 8-(N-Methylalanine)cyclosporin A in lab experiments include its high cost, the need for specialized equipment for its synthesis and purification, and its limited solubility.
将来の方向性
There are several future directions for the research on 8-(N-Methylalanine)cyclosporin A. These include:
1. Investigating its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
2. Studying its mechanism of action in cancer cells and identifying potential targets for its use in cancer therapy.
3. Developing more efficient and cost-effective methods for its synthesis and purification.
4. Investigating its potential use in combination with other drugs for the treatment of various diseases.
5. Studying its pharmacokinetics and pharmacodynamics in animal models and humans.
6. Investigating its potential use in the prevention and treatment of transplant rejection.
7. Studying its potential use in the treatment of viral infections, such as hepatitis C and HIV.
In conclusion, 8-(N-Methylalanine)cyclosporin A is a modified version of cyclosporin A that has potential therapeutic applications in various diseases. Its synthesis and purification methods have been extensively studied, and its mechanism of action has been elucidated. Future research on 8-(N-Methylalanine)cyclosporin A should focus on its potential use in the treatment of autoimmune diseases, cancer therapy, and viral infections, as well as developing more efficient and cost-effective methods for its synthesis and purification.
合成法
The synthesis of 8-(N-Methylalanine)cyclosporin A involves the modification of cyclosporin A by replacing the amino acid residue at position 8 with N-methylalanine. This modification is achieved by chemical synthesis using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). The SPPS method involves the stepwise addition of amino acid residues to a solid support, while the SPPS method involves the sequential coupling of amino acids in solution. The modified cyclosporin A is then purified by high-performance liquid chromatography (HPLC) to obtain pure 8-(N-Methylalanine)cyclosporin A.
科学的研究の応用
8-(N-Methylalanine)cyclosporin A has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent immunosuppressive activity, similar to cyclosporin A, but with reduced toxicity. It has also been shown to have anti-inflammatory, antifungal, and antiviral activities. Moreover, 8-(N-Methylalanine)cyclosporin A has been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
特性
CAS番号 |
108466-41-7 |
|---|---|
製品名 |
8-(N-Methylalanine)cyclosporin A |
分子式 |
C63H113N11O12 |
分子量 |
1216.6 g/mol |
IUPAC名 |
(3S,6S,9S,12R,15S,18S,21S,24S,27R,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,27,28-decamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C63H113N11O12/c1-26-28-29-40(15)52(75)51-56(79)66-44(27-2)59(82)68(19)43(18)58(81)69(20)46(31-35(5)6)55(78)67-49(38(11)12)62(85)70(21)45(30-34(3)4)54(77)64-41(16)53(76)65-42(17)57(80)71(22)47(32-36(7)8)60(83)72(23)48(33-37(9)10)61(84)73(24)50(39(13)14)63(86)74(51)25/h26,28,34-52,75H,27,29-33H2,1-25H3,(H,64,77)(H,65,76)(H,66,79)(H,67,78)/b28-26+/t40-,41+,42-,43-,44+,45+,46+,47+,48+,49+,50+,51?,52-/m1/s1 |
InChIキー |
QEHCSSQYOJCSKZ-KEPYCBRXSA-N |
異性体SMILES |
CC[C@H]1C(=O)N([C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C |
SMILES |
CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C |
正規SMILES |
CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C |
同義語 |
8-(N-methyl-D-alanine)cyclosporin A 8-(N-methyl-L-alanine)cyclosporin A 8-(N-methylalanine)cyclosporin A 8-(N-methylalanine)cyclosporin A, (L)-isomer MeAla(3)Cs |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





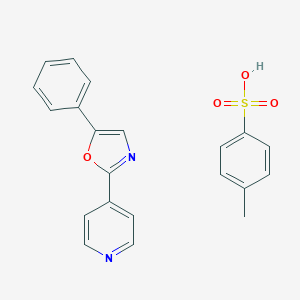
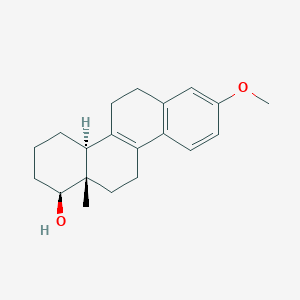
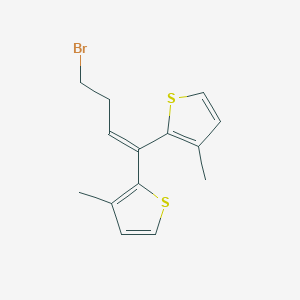
![1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole](/img/structure/B35389.png)
